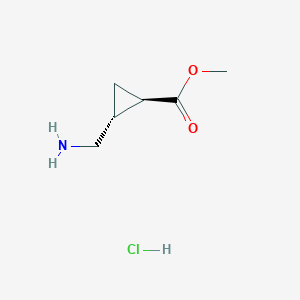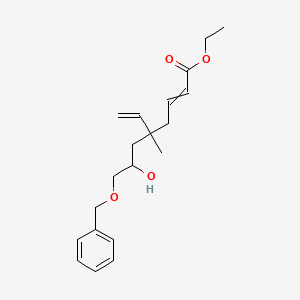
N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT is a useful research compound. Its molecular formula is C42H57N3Na6O43S3X2 and its molecular weight is 1526.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction with Viral Pathogens
Research has explored how sulfated polysaccharides, including derivatives of heparin, interact with viral pathogens. For instance, a study on porcine epidemic diarrhea virus (PEDV) found that the virus uses cell-surface heparan sulfate as an attachment factor. While this study focused on heparin and its analogs, including de-N-sulfated heparin, it provides insight into how modifications like N-acetylation and O-desulfation could influence viral interactions, although N-acetyl-de-O-sulfated heparin was not found to inhibit PEDV infection directly (Chang-chao Huan et al., 2015).
Analytical Characterization and Structural Analysis
The analytical characterization and separation of heparin derivatives, including N-acetyl-de-O-sulfated heparin sodium salt, have been the subject of extensive study. Ion mobility mass spectrometry (IMMS) has been utilized to investigate the structural isomers of heparin octasaccharides, highlighting the importance of sulfation patterns in determining biological function. This technique underscores the analytical challenges and the heterogeneity of carbohydrates like heparin and its derivatives (Youjin Seo et al., 2012).
Enzymatic Modification and Biosynthesis
The enzymatic modification and biosynthesis of heparin and its derivatives, including the role of N-deacetylase/N-sulfotransferase enzymes in heparin biosynthesis, have been thoroughly investigated. These studies shed light on the enzymatic pathways that modify heparin's structure, affecting its biological activities. The characterization of these enzymes provides a foundation for understanding the synthesis and modification of heparin derivatives, including this compound (M. Duncan et al., 2006).
Mechanism of Action
Target of Action
The primary targets of N-Acetyl-de-O-sulfated heparin sodium salt are thrombin and activated X factor (factor Xa) . These are key enzymes in the coagulation cascade, playing crucial roles in blood clotting.
Mode of Action
This compound acts as an enzyme substrate, interacting with its targets in a specific manner. It inactivates thrombin via an antithrombin (AT)-dependent mechanism , which in turn prevents the formation of fibronectin . Additionally, it works to inhibit activated X factor (factor Xa) .
Biochemical Pathways
The compound’s action affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin and factor Xa, this compound disrupts this cascade, preventing clot formation and promoting anticoagulation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clot formation . By inhibiting key enzymes in the coagulation cascade, it disrupts the process of clotting and exerts an anticoagulant effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
N-Acetyl-de-O-sulfated heparin sodium salt plays a crucial role in biochemical reactions, particularly in the inhibition of thrombin and activated X factor (factor Xa). This compound inactivates thrombin via an antithrombin-dependent mechanism, which prevents the formation of fibronectin . Additionally, this compound interacts with various enzymes such as heparinase II and heparinase III, which are involved in its degradation . These interactions highlight the compound’s role in modulating coagulation pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of thrombin and factor Xa, leading to reduced fibrin formation and altered cell signaling related to coagulation . This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of coagulation-related genes. Furthermore, this compound impacts cellular metabolism by influencing the availability of key metabolites involved in the coagulation cascade.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with antithrombin, leading to the inhibition of thrombin and factor Xa . This compound’s N-acetyl and de-O-sulfated modifications enhance its binding affinity for antithrombin, resulting in a more potent anticoagulant effect compared to native heparin. Additionally, this compound inhibits the activity of heparinase enzymes, further modulating its anticoagulant properties . These molecular interactions underscore the compound’s potential as a therapeutic agent in anticoagulation therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable at temperatures between 2-8°C, but its activity may decrease over prolonged storage . In vitro studies have shown that this compound maintains its anticoagulant properties for extended periods, although its efficacy may diminish over time. Long-term effects on cellular function include sustained inhibition of thrombin and factor Xa activity, leading to prolonged anticoagulant effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin and factor Xa without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including bleeding and impaired wound healing. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to coagulation. It interacts with enzymes such as heparinase II and heparinase III, which degrade the compound and modulate its anticoagulant activity . These interactions affect metabolic flux and the levels of metabolites involved in the coagulation cascade. Additionally, this compound influences the activity of antithrombin, further impacting the metabolic pathways associated with coagulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to sites of coagulation, where it exerts its anticoagulant effects . The distribution of this compound is influenced by its binding affinity for antithrombin and other coagulation-related proteins, which determine its accumulation and activity within tissues.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to sites of coagulation, such as the plasma membrane and extracellular matrix . These localizations are critical for its function as an anticoagulant, as they enable this compound to interact with key enzymes and proteins involved in the coagulation cascade.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT involves the de-sulfation of heparin followed by acetylation of the resulting product. The de-sulfation is carried out using a strong base and the acetylation is done using acetic anhydride.", "Starting Materials": [ "Heparin sodium salt", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Methanol", "Water" ], "Reaction": [ "De-sulfation: Heparin sodium salt is dissolved in water and sodium hydroxide is added to the solution. The mixture is heated at 80-90°C for 4-6 hours. The resulting product is then filtered and washed with water and acetone.", "Acetylation: The de-sulfated heparin is dissolved in methanol and acetic anhydride is added to the solution. The mixture is heated at 60-70°C for 2-3 hours. The resulting product is then filtered and washed with methanol and water.", "Sodium salt formation: The acetylated product is dissolved in water and sodium hydroxide is added to the solution. The mixture is stirred for 1-2 hours at room temperature. The resulting product is then filtered and washed with water." ] } | |
CAS No. |
133686-69-8 |
Molecular Formula |
C42H57N3Na6O43S3X2 |
Molecular Weight |
1526.03 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)



